molecular formula C11H10N2O3 B6156118 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile CAS No. 1314744-44-9

1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile

Cat. No.: B6156118
CAS No.: 1314744-44-9
M. Wt: 218.2
InChI Key:
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Description

1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring attached to a nitrile group and a phenyl ring substituted with a hydroxyl and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with a suitable cyclobutane derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or platinum.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-nitrobenzaldehyde derivatives.

    Reduction: Formation of 4-amino-3-hydroxyphenyl derivatives.

    Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-(3-Nitrophenyl)cyclobutane-1-carbonitrile
  • 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile
  • 1-(4-Nitrophenyl)cyclobutane-1-carbonitrile

Comparison: 1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This dual functionality imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, the presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, while the nitro group contributes to its electron-withdrawing properties, influencing its overall reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-hydroxy-3-nitrobenzaldehyde", "ethyl cyanoacetate", "cyclobutanone", "sodium ethoxide", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxy-3-nitrobenzaldehyde and ethyl cyanoacetate in ethanol with the presence of sodium ethoxide to form 1-(4-hydroxy-3-nitrophenyl)-2-cyanoethene", "Step 2: Addition of cyclobutanone to 1-(4-hydroxy-3-nitrophenyl)-2-cyanoethene in ethanol with the presence of sodium hydroxide to form 1-(4-hydroxy-3-nitrophenyl)cyclobutan-1-ene-1-carbonitrile", "Step 3: Oxidation of 1-(4-hydroxy-3-nitrophenyl)cyclobutan-1-ene-1-carbonitrile with acetic acid and water to form 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile" ] }

CAS No.

1314744-44-9

Molecular Formula

C11H10N2O3

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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